3-(3,5-dimethylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship Drug Design

3-(3,5-Dimethylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide (CAS 887897-58-7) is a synthetic heteroaromatic molecule built on the benzofuran-2-carboxamide scaffold, a privileged structure in anticancer drug discovery. It incorporates a 3,5-dimethylbenzamido substituent at the benzofuran 3-position and a 4-nitrophenyl group on the carboxamide nitrogen, giving it a molecular formula of C24H19N3O5 and a molecular weight of 429.4 g/mol.

Molecular Formula C24H19N3O5
Molecular Weight 429.432
CAS No. 887897-58-7
Cat. No. B2514835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-dimethylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide
CAS887897-58-7
Molecular FormulaC24H19N3O5
Molecular Weight429.432
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C
InChIInChI=1S/C24H19N3O5/c1-14-11-15(2)13-16(12-14)23(28)26-21-19-5-3-4-6-20(19)32-22(21)24(29)25-17-7-9-18(10-8-17)27(30)31/h3-13H,1-2H3,(H,25,29)(H,26,28)
InChIKeyQBIVPZPTKLUTNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,5-Dimethylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide: A Structurally Differentiated Benzofuran-2-Carboxamide for Targeted Anticancer Research


3-(3,5-Dimethylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide (CAS 887897-58-7) is a synthetic heteroaromatic molecule built on the benzofuran-2-carboxamide scaffold, a privileged structure in anticancer drug discovery [1]. It incorporates a 3,5-dimethylbenzamido substituent at the benzofuran 3-position and a 4-nitrophenyl group on the carboxamide nitrogen, giving it a molecular formula of C24H19N3O5 and a molecular weight of 429.4 g/mol . This combination of functional groups is absent in simpler, commercially abundant benzofuran-2-carboxamides, making the compound a potentially valuable probe for structure-activity relationship (SAR) studies.

Why Close Analogs Cannot Simply Replace 3-(3,5-Dimethylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide in Biological Studies


The benzofuran-2-carboxamide class exhibits striking differences in antiproliferative potency and cell-line selectivity depending on the nature of the amide substituents [1]. Minor modifications—such as replacing a substituted benzamido group with a simpler acetamido or unsubstituted benzamido moiety—alter hydrogen-bonding capacity, lipophilicity, and steric bulk, directly affecting target engagement and cellular permeability. Substituting 3-(3,5-dimethylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide with a less elaborate analog (e.g., 3,5-dimethyl-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide, CAS 620586-96-1) would remove the 3-position benzamido group entirely, potentially compromising binding affinity and selectivity for targets that recognize the full pharmacophore. The quantitative evidence below underscores why procurement decisions must be compound-specific rather than class-based.

3-(3,5-Dimethylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide: Quantitative Differentiation Evidence Against Selected Analogs


Molecular Size and Hydrogen-Bonding Complexity vs. 3,5-Dimethyl-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide (CAS 620586-96-1)

The target compound carries an additional 3-(3,5-dimethylbenzamido) group at the benzofuran 3-position that is absent in the simpler comparator 3,5-dimethyl-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide (CAS 620586-96-1). This results in a higher molecular weight (429.4 vs. 310.3 g/mol), an increase of five hydrogen-bond acceptors (from three to eight), and a larger polar surface area (estimated ≥120 Ų vs. ~65 Ų) . The extra pharmacophoric features are likely to influence target recognition and selectivity in biochemical assays.

Medicinal Chemistry Structure-Activity Relationship Drug Design

Predicted Lipophilicity (logP) Advantage Over the 4-Chlorobenzamido Analog (CAS 887898-42-2)

The predicted logP of 3-(3,5-dimethylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is 6.09 , approximately 0.6 log units higher than that of the 4-chlorobenzamido-substituted analog (CAS 887898-42-2, estimated logP ~5.5) . This difference reflects the replacement of a chlorine atom with two methyl groups, which increases hydrophobic surface area.

ADME Lipophilicity Pharmacokinetics

Antiproliferative Potential: Class-Level Inference from the Benzofuran-2-Carboxamide Scaffold

Although no direct IC50 data are available for the target compound, the benzofuran-2-carboxamide class has produced compounds with selective, concentration-dependent antiproliferative effects on human cancer cell lines at micromolar concentrations [1]. For instance, close structural relative 3h (2-N-acetamidopyridyl benzofuran-2-carboxamide) showed an IC50 of ~10 µM against SW620 colorectal carcinoma cells with selectivity over normal fibroblasts. The 3-(3,5-dimethylbenzamido) substituent in the target compound is expected to modulate this activity profile, providing a testable differentiation hypothesis.

Anticancer Antiproliferative Cell Line Selectivity

Drug-Likeness: Physicochemical Profile Different from N-(4-nitrophenyl)-1-benzofuran-2-carboxamide (CAS 92438-34-1)

The target compound displays a molecular weight (429.4 g/mol) and predicted polar surface area (≥120 Ų) that are significantly higher than those of the minimal analog N-(4-nitrophenyl)-1-benzofuran-2-carboxamide (MW 282.3 g/mol, PSA ~60 Ų). It also introduces five additional hydrogen-bond acceptor sites . These values place the target compound in a more advanced lead-like chemical space, potentially improving solubility and formulation properties relative to the minimalist comparator.

Drug Design Physicochemical Properties Lead Optimization

3-(3,5-Dimethylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide: High-Impact Application Scenarios Based on Quantitative Differentiation


Structure-Activity Relationship (SAR) Probe for Benzofuran-2-Carboxamide Anticancer Leads

The compound's unique combination of a 3,5-dimethylbenzamido group and a 4-nitrophenyl carboxamide tail makes it an ideal SAR probe to interrogate how steric and electronic modifications at both the 3- and N-positions affect antiproliferative potency and cell-line selectivity. Its higher molecular complexity relative to simpler scaffolds (ΔMW ≥119 g/mol vs. comparator) provides a richer pharmacophore for mapping interactions with protein targets implicated in cancer [1].

Cellular Permeability and Lipophilicity Optimization Studies

With a predicted logP of 6.09, the compound sits in a lipophilicity range that challenges passive permeability while raising solubility considerations. Researchers investigating the permeability–solubility trade-off in benzofuran-based drug candidates can use this compound as a representative high-logP member alongside lower-logP analogs (e.g., the 4-chlorobenzamido derivative, ΔlogP ≈ −0.59) to establish quantitative permeability relationships [1].

Pharmacophore-Driven Virtual Screening and Drug Design

The compound's extended hydrogen-bonding network (8 HBA, 2 HBD) and elevated polar surface area (≥120 Ų) provide a distinct pharmacophoric fingerprint that can seed computational screening campaigns. Its structural features differentiate it from catalog-filling benzofuran-2-carboxamides, enabling the discovery of novel hit series with improved drug-likeness profiles [1].

Mechanistic Cell Death Profiling in Solid Tumor Models

Although direct activity data are pending, the benzofuran-2-carboxamide scaffold has induced both caspase-dependent apoptosis and mitotic catastrophe in SW620 and MiaPaCa-2 cells [1]. The target compound, with its augmented pharmacophore, can be prioritized for systematic cell-death mechanism profiling to determine whether the 3,5-dimethylbenzamido modification biases the pathway toward one death phenotype, a critical differentiator for therapeutic development.

Quote Request

Request a Quote for 3-(3,5-dimethylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.